8-Methoxy-2-(trifluoromethyl)quinoline

概要

説明

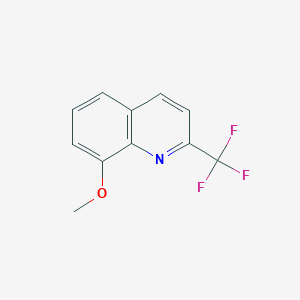

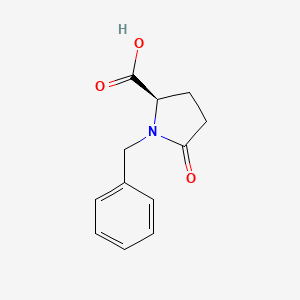

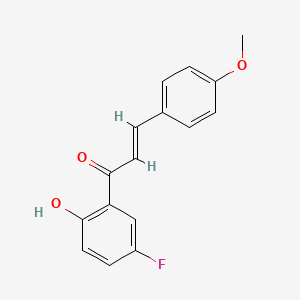

8-Methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature . The compound is part of the quinoline family, which is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3 resulted in the mixture of 7-, 5-, and 8-dimethylphosphano derivatives .Molecular Structure Analysis

The molecular structure of 8-Methoxy-2-(trifluoromethyl)quinoline can be represented by the Inchi Code: 1S/C11H8F3NO/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3, (H,15,16) .Chemical Reactions Analysis

Quinoline compounds, including 8-Methoxy-2-(trifluoromethyl)quinoline, are known to undergo electrophilic and nucleophilic substitution reactions . The trifluoromethyl group in particular has been shown to be crucial in generating selective and potent novel endochin-like quinolones (ELQs) .Physical And Chemical Properties Analysis

8-Methoxy-2-(trifluoromethyl)quinoline is a solid substance at room temperature . It has a molecular weight of 227.18 .科学的研究の応用

Molecular Structure and Protonation

8-Methoxy-2-(trifluoromethyl)quinoline and its derivatives have been studied for their molecular structure and protonation trends. Research involving X-ray measurements, NMR spectra, and theoretical calculations on similar compounds, like 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, revealed significant insights into their molecular behavior. These studies highlight the basicity and stability of different quinoline derivatives, which are crucial for their potential applications in scientific research (Dyablo et al., 2016).

Nucleophilic Substitution and Hydroxy Form Stabilization

8-Methoxy derivatives of quinoline have been explored for their nucleophilic substitution properties. Demethylation of methoxy groups in such compounds leads to the formation of quinolones in the hydroxy form, stabilized by intramolecular hydrogen bonding. These findings suggest potential applications in synthesizing ligands for binding protic and Lewis acids, highlighting the chemical versatility of 8-methoxyquinoline derivatives (Dyablo & Pozharskii, 2019).

Synthesis of Ligands and Fluorophores

The combination of SNH reaction and aza-Diels–Alder reaction has been used to synthesize 8-Hydroxy(methoxy)-substituted 2-[6-(1-methylindol-3-yl)pyridin-2-yl]quinoline ligands. These compounds, developed through innovative synthetic routes, demonstrate the potential of 8-methoxyquinoline derivatives in creating novel fluorophores and ligands (Savchuk et al., 2021).

Anticorrosive Properties

Quinoline derivatives, including 8-methoxyquinoline, have been identified as effective anticorrosive materials. The high electron density and presence of polar substituents in these compounds allow them to form stable chelating complexes with metallic surfaces. This property makes them suitable for applications in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

Herbicidal Potential

Research on 8-methoxyquinoline derivatives has also delved into their herbicidal properties. For instance, 8-Methoxyquinoline 5-amino acetic acid showed significant efficacy in weed control, indicating the potential of these compounds in agricultural applications (E. et al., 2015).

Antibacterial Activity

Certain 8-methoxyquinoline derivatives have demonstrated potent antibacterial activity. This suggests their potential use in developing new antibacterial agents and contributes to the expanding field of medicinal chemistry focusing on quinoline-based compounds (Singh et al., 2010).

Safety And Hazards

将来の方向性

The growing interest in fluorinated derivatives of quinolines, including 8-Methoxy-2-(trifluoromethyl)quinoline, stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Some promising quinoline derivatives are currently under clinical trials, representing an excellent platform for the design of new potent, selective, effective, and safe antimalarial drugs against emergent resistance malarial models .

特性

IUPAC Name |

8-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-16-8-4-2-3-7-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYHZEVXRSWJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-2-(trifluoromethyl)quinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)